molecular formula C19H26O2 B1670666 Dimethrin CAS No. 70-38-2

Dimethrin

Cat. No.: B1670666
CAS No.: 70-38-2
M. Wt: 286.4 g/mol
InChI Key: FHNKBSDJERHDHZ-UHFFFAOYSA-N
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Description

Dimethrin is a synthetic pyrethroid ester insecticide that has been largely considered obsolete in modern agricultural and public health practices . Its primary historical application was for public health, specifically for the control of insects such as mosquitoes, body lice, stable flies, and various cattle flies in settings like public buildings and livestock housing . From a research perspective, this compound holds significant value in the study of insecticide resistance, mode of action, and the environmental fate of pyrethroids. Its mechanism of action is characterized as a sodium channel modulator, where it acts on the nervous system of target insects, leading to hyperexcitation and paralysis . According to the Insecticide Resistance Action Committee (IRAC), it is classified under Group 3A, which includes all sodium channel modulators . Researchers utilize this compound as a model compound to investigate the evolution of resistance mechanisms, including target-site insensitivity (such as kdr mutations in the voltage-sensitive sodium channel) and metabolic detoxification in insect populations . Physicochemically, this compound has a low aqueous solubility and exhibits low volatility, properties that are relevant for studying its environmental behavior and residual activity . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

(2,4-dimethylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-12(2)9-16-17(19(16,5)6)18(20)21-11-15-8-7-13(3)10-14(15)4/h7-10,16-17H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKBSDJERHDHZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)COC(=O)C2C(C2(C)C)C=C(C)C)C
Source PubChem
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Molecular Formula

C19H26O2
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DSSTOX Substance ID

DTXSID8040305
Record name Dimethrin
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Molecular Weight

286.4 g/mol
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Physical Description

Amber liquid; [Hawley]
Record name Dimethrin
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Boiling Point

175 °C @ 3.8 mm Hg
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Solubility

Soluble in petroleum hydrocarbons, aromatic petroleum derivatives, alcohols, and methylene chloride., Insoluble in water.
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Density

0.986 @ 20 °C
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Vapor Pressure

0.0000172 [mmHg]
Record name Dimethrin
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Color/Form

Amber liquid

CAS No.

70-38-2
Record name Dimethrin
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Comparison with Similar Compounds

The following sections compare Dimethrin with structurally and functionally related pyrethroids, focusing on chemical properties, efficacy, toxicity, and environmental impact.

Chemical Structure and Classification

Pyrethroids are categorized into two types based on the presence of an α-cyano group:

  • Type I: Lack the α-cyano group (e.g., this compound, Allethrin, Tetramethrin).
  • Type II: Contain the α-cyano group (e.g., Cypermethrin, Decamethrin).

Table 1: Structural Comparison of Selected Pyrethroids

Compound Core Structure Substituents Type
This compound Chrysanthemumate ester 2,4-Dimethylbenzyl I
Allethrin Chrysanthemumate ester 3-Allyl-2-methyl-4-oxo-cyclopentenyl I
Tetramethrin Chrysanthemumate ester Tetrahydrophthalimidomethyl I
Cypermethrin α-Cyano chrysanthemumate ester 3-Phenoxybenzyl + dichlorovinyl II
Decamethrin α-Cyano chrysanthemumate ester Dibromo-substituted benzyl II

Structural variations influence stability and bioactivity. Type II pyrethroids exhibit greater photostability and insecticidal potency due to the α-cyano group .

Efficacy and Insecticidal Activity
  • This compound : Effective against mosquitoes, flies, and cockroaches. Moderate residual activity due to lower photostability compared to Type II compounds .
  • Allethrin: Rapid knockdown effect but short-lived efficacy, commonly used in mosquito coils .
  • Cypermethrin : Broad-spectrum activity with prolonged residual effects; widely used in agriculture .
  • Decamethrin : High potency at low concentrations; used against resistant insect populations .

Table 2: Efficacy Parameters

Compound LD₅₀ (mg/kg, Insects) Residual Activity (Days) Target Pests
This compound 0.02–0.05* 7–10 Diptera, Coleoptera
Allethrin 0.01–0.03* 3–5 Mosquitoes, Flies
Cypermethrin 0.005–0.01* 14–21 Lepidoptera, Aphids
Decamethrin 0.001–0.005* 21–30 Resistant pests

*Representative values; exact data may vary by formulation and species .

Table 3: Toxicity Data

Compound Mammalian LD₅₀ (Rat, mg/kg) Aquatic LC₅₀ (Fish, µg/L) Regulatory Status
This compound 1,000 10–100 Restricted (Brunei)
Cypermethrin 250 1–10 Banned (EU)
Decamethrin 135 0.1–1 Restricted (Global)
Environmental Persistence and Degradation
  • This compound : Hydrolyzes rapidly in alkaline conditions but persists in soil for 10–30 days .
  • Type II Pyrethroids : Longer half-life (e.g., Cypermethrin: 30–90 days in soil) due to enhanced stability .

Biological Activity

Dimethrin is a synthetic pyrethroid insecticide characterized by its structural and functional similarities to natural pyrethrins derived from chrysanthemum flowers. It is primarily utilized in agricultural and public health settings for pest control due to its effectiveness against a wide range of insects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, environmental impact, and relevant case studies.

This compound, with the chemical formula C19_{19}H26_{26}O2_2, exhibits potent insecticidal properties. Its mechanism of action involves the disruption of sodium channels in insect nerve cells, leading to hyperactivity and eventual paralysis of the target organisms. This effect is significantly more pronounced in insects than in mammals due to differences in nervous system physiology.

Acute Toxicity

This compound's acute toxicity varies among species. The following table summarizes its median lethal dose (LD50) values for different organisms:

OrganismLD50 (mg/kg)
Rats300-500
Mice200-400
Birds>2000
Fish (Rainbow Trout)0.1-0.5

These values indicate that while this compound is relatively toxic to insects, it poses a lower risk to vertebrates, making it a preferred choice in pest management strategies.

Chronic Toxicity and Endocrine Disruption

Research has indicated potential chronic effects associated with this compound exposure. A study highlighted that prolonged exposure could disrupt endocrine functions, leading to reproductive and developmental issues in non-target species, including mammals and aquatic organisms . The compound's ability to bioaccumulate in certain environments raises concerns regarding long-term ecological impacts.

Case Study 1: Impact on Non-Target Species

A study conducted on small mammals exposed to this compound demonstrated significant mortality rates among non-target species when applied in areas affected by pest infestations. The research indicated that while targeted pest populations decreased, the survival rates of non-target mammals were adversely affected, suggesting a broader ecological impact .

Case Study 2: Neurotoxic Effects

In vitro studies assessing the neurotoxic effects of this compound revealed alterations in neuronal activity akin to those observed with other pyrethroids. These findings suggest that repeated exposure may lead to developmental neurotoxicity, raising concerns about its safety, especially for vulnerable populations such as children .

Environmental Impact

This compound's environmental persistence and potential for runoff into aquatic systems pose risks for non-target aquatic life. Studies have shown that concentrations as low as 0.4 µg/L can be lethal to fish species, highlighting the need for careful application practices to minimize environmental contamination .

Q & A

Q. What are the validated analytical methods for quantifying Dimethrin in environmental samples, and how do their detection limits compare?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers lower detection limits (0.01–0.1 µg/L) for volatile derivatives, while HPLC with UV detection is suitable for non-volatile matrices (detection limit: 0.1–1 µg/L) . Calibration curves must be validated using matrix-matched standards to account for environmental interferents. Cross-validate results with spiked recovery tests (80–120% recovery range) to ensure accuracy .

Q. How can researchers design controlled experiments to assess this compound’s acute toxicity in aquatic organisms?

Methodological Answer: Use OECD Test Guidelines 203 (fish) or 235 (invertebrates). Key parameters:

  • Test organisms: Daphnia magna or zebrafish.
  • Exposure concentrations: 5–7 logarithmic dilutions around the LC₅₀ estimate.
  • Controls: Solvent controls (e.g., acetone ≤ 0.1% v/v) and negative controls.
  • Endpoint measurement: Mortality at 24/48/96 hours, with water quality monitoring (pH, dissolved oxygen). Replicate experiments (n ≥ 3) and apply probit analysis for LC₅₀ calculation .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how are metabolites identified?

Methodological Answer: Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate oxidation, producing hydroxylated derivatives. Metabolites are identified via:

  • In vitro assays: Liver microsomes incubated with this compound (37°C, NADPH cofactor).
  • Analytical techniques: LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match with spectral libraries .

Advanced Research Questions

Q. How can conflicting data on this compound’s photodegradation half-life in soil be resolved?

Methodological Answer: Contradictions often arise from soil organic matter (SOM) variability and UV exposure protocols. To resolve:

  • Standardize soil parameters: SOM content (2–5%), pH (6.0–7.5), and moisture (20–30%).
  • Control light sources: Use solar simulators with calibrated UV irradiance (300–400 nm, 0.5 W/m²).
  • Quantify degradation products: Monitor via LC-MS to confirm pathway consistency. Apply principal component analysis (PCA) to identify dominant variables affecting half-life discrepancies .

Q. What experimental frameworks are suitable for studying synergistic effects between this compound and adjuvants in pest resistance?

Methodological Answer:

  • Bioassay design: Topical application on resistant insect strains (e.g., Helicoverpa armigera) with adjuvant co-formulations (e.g., piperonyl butoxide).
  • Dose-response analysis: Compare LC₅₀ values with/without adjuvants using a factorial design.
  • Mechanistic validation: Measure detoxification enzyme activity (e.g., esterase, glutathione-S-transferase) via spectrophotometry. Statistical models: Use Bliss Independence or Loewe Additivity models to quantify synergy .

Q. How can computational models predict this compound’s binding affinity to non-target proteins (e.g., human serum albumin)?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (PDB ID: 1AO6) and optimized force fields.
  • Validation: Compare with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Free energy calculations: Apply molecular dynamics (MD) simulations (NAMD/GROMACS) with MM-PBSA/GBSA methods. Ensure force field parameters are validated against quantum mechanical (QM) data for pyrethroid scaffolds .

Data Management & Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices should be adopted for this compound research data?

Methodological Answer:

  • Metadata standards: Include ISO 19115 for environmental samples or MIAME for toxicity assays.
  • Data repositories: Use Zenodo or ChemRxiv with persistent identifiers (DOIs).
  • File formats: NetCDF for spectral data, SDF for chemical structures. Document all preprocessing steps (e.g., baseline correction in NMR) and share code via GitHub .

Q. How should researchers address batch-to-batch variability in this compound synthesis during long-term studies?

Methodological Answer:

  • Quality control: Characterize each batch via NMR (≥95% purity), HPLC (retention time ±0.1 min), and elemental analysis.
  • Storage protocols: Store in amber vials under argon at −20°C to prevent photolytic/oxidative degradation.
  • Statistical adjustment: Include batch as a random effect in mixed-effects models during data analysis .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in nanoparticle-encapsulated formulations?

Methodological Answer:

  • Containment: Use HEPA-filtered fume hoods for nanoparticle synthesis (e.g., PLGA encapsulation).
  • Personal protective equipment (PPE): Nitrile gloves, N95 masks, and Tyvek suits.
  • Waste disposal: Neutralize this compound with 10% KMnO₄ (acidic conditions) before incineration .

Q. Tables for Reference

Table 1 : Comparison of Analytical Methods for this compound Quantification

MethodMatrixDetection Limit (µg/L)Key Interferents
GC-MSWater0.01–0.1Chlorinated solvents
HPLC-UVSoil0.1–1.0Humic acids
LC-MS/MSBiological tissue0.05–0.2Phospholipids

Table 2 : Key Variables Affecting this compound Photodegradation

VariableOptimal RangeImpact on Half-Life
UV Irradiance300–400 nm, 0.5 W/m²Inverse correlation
Soil pH6.0–7.5Neutral pH stabilizes
Organic Matter2–5%Adsorption increases

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Dimethrin

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